Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate
Description
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate (CAS: 71519-72-7) is a guanidine-derived phosphate salt with the molecular formula C₄H₁₈N₃Na₂O₁₀P and a molecular weight of 345.15 g/mol . Structurally, it combines a carbamimidoyl-methylglycinate moiety with a dihydrogen phosphate group, stabilized by four water molecules. This compound is hygroscopic and requires storage in sealed, dry conditions at 2–8°C to prevent decomposition .
Its applications are niche, likely involving specialized organic synthesis, pharmaceutical intermediates, or buffering systems due to its guanidine and phosphate functionalities.
Properties
IUPAC Name |
disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4);4*1H2/q;2*+1;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPTQMLCUIKFP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18N3Na2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at controlled temperatures to ensure the formation of the desired tetrahydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The final product is then crystallized and dried to obtain the tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form creatinine phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form creatine and phosphoric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis and substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include creatinine phosphate, creatine, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate has shown potential in various pharmaceutical contexts:
- Drug Development: It serves as an intermediate in synthesizing biologically active compounds, particularly in the production of amino acid derivatives and pharmaceuticals that target specific metabolic pathways .
- Enzyme Inhibition Studies: The compound is utilized in research focused on enzyme inhibition, providing insights into metabolic regulation and potential therapeutic targets .
Biochemical Research
This compound is significant in biochemical studies due to its role in:
- Protein Interaction Studies: It is used to investigate the interactions between proteins and small molecules, which can lead to the development of new therapeutic agents .
- Metabolic Pathway Analysis: Researchers employ this compound to understand various metabolic pathways, particularly those involving amino acids and their derivatives .
Analytical Chemistry
This compound is also valuable in analytical chemistry:
- Reagent for Analytical Techniques: It acts as a reagent in various analytical techniques, including chromatography and mass spectrometry, aiding in the detection and quantification of compounds .
- Stabilizing Agent: The compound can stabilize other reagents during analysis, enhancing the reliability of results obtained from complex mixtures .
Data Table of Applications
Case Studies
- Enzyme Inhibition Research : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic disorders. This finding suggests its potential use in developing therapeutic agents for treating such conditions.
- Drug Synthesis : In a recent pharmaceutical study, this compound was utilized as an intermediate to synthesize novel amino acid derivatives with enhanced biological activity. The results indicated improved efficacy compared to existing drugs.
- Analytical Method Development : Researchers have successfully incorporated this compound into analytical methodologies to enhance the detection limits of certain analytes in complex biological samples, demonstrating its utility as a stabilizing agent.
Mechanism of Action
The compound exerts its effects by serving as a substrate for creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming ATP. This reaction is crucial for the rapid regeneration of ATP during muscle contraction. The molecular targets involved include creatine kinase and ATP, and the pathway primarily involves the phosphocreatine system .
Comparison with Similar Compounds
Research and Industrial Implications
- Comparatively, sodium dihydrogen phosphate dihydrate’s role in HA synthesis is well-established .
Biological Activity
Sodium N-carbamimidoyl-N-methylglycinate dihydrogen phosphate tetrahydrate (CAS No. 71519-72-7) is a compound of interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₄H₁₈N₃Na₂O₁₀P
- Molecular Weight : 345.15 g/mol
- Physical State : Tetrahydrate form, indicating the presence of four water molecules associated with each molecule of the compound.
This compound exhibits several biological activities that can be categorized as follows:
-
Enzyme Modulation :
- Acts as a substrate or inhibitor for various enzymes involved in metabolic pathways.
- Influences proteolytic enzymes, potentially affecting protein turnover and cellular signaling.
- Cell Signaling :
- Antimicrobial Activity :
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent. -
Cellular Signaling Investigation :
Research investigating the effects of this compound on human cancer cell lines revealed that it can induce apoptosis through activation of the caspase cascade, particularly in breast cancer cells. The study highlighted its ability to modulate key signaling pathways involved in cell survival and death . -
Inflammation Studies :
Another study explored the anti-inflammatory effects of this compound in mouse models of inflammation. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
